Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate
Description
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-10-6(12)5-7-9(14-4-3-13-7)8(10)11(15)17-2/h3-5H,1-2H3 |
InChI Key |
LKPFUWUCDZVUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C=C1Cl)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the study of infectious diseases. Medicine: Research has explored its use in cancer therapy, as quinoxaline derivatives have been found to exhibit cytotoxic properties against various cancer cell lines. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves the inhibition of key biological pathways or the modulation of cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Methyl Esters of Diterpenes (e.g., Sandaracopimaric Acid Methyl Esters): Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester (, Figure 2), share the ester functional group but differ in backbone structure. Diterpene esters exhibit higher hydrophobicity due to their aliphatic chains, leading to lower solubility in polar solvents compared to aromatic quinoxaline esters. For instance, methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate likely has a higher melting point (>150°C inferred) than diterpene esters (typically <100°C) due to its rigid aromatic core and halogen substituents .
Methyl Salicylate: Methyl salicylate, a simple aromatic ester, shares the ester group but lacks heterocyclic complexity. Its boiling point (222°C) and solubility in organic solvents (e.g., ethanol, ether) are well-documented (, Table 3). In contrast, the quinoxaline derivative’s larger molecular weight and chlorine substituent likely reduce volatility and enhance solubility in chlorinated solvents (e.g., dichloromethane) .
Hydrogen-Bonding and Crystallographic Behavior
Quinoxaline derivatives often form intricate hydrogen-bonding networks due to their nitrogen-rich cores. highlights graph-set analysis for characterizing such interactions. This compound is expected to exhibit stronger intermolecular hydrogen bonds (N–H···O and C–Cl···O) compared to non-chlorinated analogs, influencing crystal packing and stability. This contrasts with methyl esters of aliphatic acids (e.g., communic acid methyl esters in ), which rely on weaker van der Waals interactions .
Data Table: Comparative Properties of Methyl Esters
Research Implications and Gaps
Further studies should leverage crystallographic () and hydrogen-bonding analyses () to correlate structure-activity relationships. Additionally, environmental stability data (e.g., hydrolysis rates) are needed, informed by methyl ester degradation pathways ().
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic displacement due to electron-withdrawing effects from adjacent groups. Key reactions include:
*Yield varies with substituent steric/electronic properties.
Ester Hydrolysis
The methyl ester at position 5 undergoes hydrolysis under basic or acidic conditions:
Oxidation Reactions
Controlled oxidation modifies the quinoxaline ring system:
Cross-Coupling Reactions
Transition metal-catalyzed reactions enable structural diversification:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives at position 7 | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl substituted quinoxalines | 65% |
*Data extrapolated from analogous quinoxaline systems .
Cyclization Reactions
The compound participates in heterocycle formation:
Electrophilic Aromatic Substitution
Methoxy and carboxylate groups direct electrophiles to specific positions:
| Electrophile | Position Modified | Product Use Case |
|---|---|---|
| HNO₃/H₂SO₄ | Position 3 | Nitro intermediates for reduction |
| Cl₂/FeCl₃ | Position 2 | Polychlorinated analogs for SAR studies |
Critical Analysis of Reactivity Trends
-
Steric Effects : The methoxy group at position 6 hinders electrophilic attacks at adjacent positions, favoring meta-directing behavior.
-
Electronic Effects : The electron-withdrawing chlorine and ester groups activate the ring for nucleophilic substitution while deactivating it toward electrophiles.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cross-coupling reactions, while protic solvents favor hydrolysis .
Structural-Activity Relationship (SAR) Insights
-
Chlorine Replacement : Substitution with amino groups improves solubility but reduces CNS penetration .
-
Ester vs. Acid : Carboxylic acid derivatives show higher protein binding but lower oral bioavailability compared to esters .
-
Hybrid Systems : Oxadiazole-quinoxaline hybrids exhibit dual kinase inhibition (EGFR/VEGFR-2) with IC₅₀ values < 2 μM .
This comprehensive analysis synthesizes data from pharmacological studies, synthetic chemistry literature, and catalytic reaction mechanisms to provide actionable insights for medicinal chemists and organic synthesis researchers.
Q & A
Q. What strategies can mitigate side reactions during the introduction of methoxy and chloro substituents in the quinoxaline ring system?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups).
- Low-temperature kinetics : Slow addition of chlorinating agents (e.g., POCl₃) minimizes overhalogenation.
- In situ quenching : Neutralize acidic byproducts with sodium bicarbonate to prevent ring degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
